
Tenocyclidine
Overview
Description
Tenocyclidine, also known as 1-(1-(2-thienyl)cyclohexyl)piperidine, is a dissociative anesthetic with psychostimulant effects. It was discovered by a team at Parke-Davis in the late 1950s. This compound is structurally and pharmacologically similar to phencyclidine but is considerably more potent. It has a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which contributes to its dissociative and hallucinogenic effects .
Preparation Methods
Tenocyclidine can be synthesized through a multi-step process involving the following key steps:
Cyclohexylation: The initial step involves the cyclohexylation of thiophene to form 1-(2-thienyl)cyclohexanol.
Piperidinylation: The cyclohexanol derivative is then reacted with piperidine to form this compound.
The reaction conditions typically involve the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
Tenocyclidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the piperidine or thiophene rings, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Tenocyclidine (TCP), also known as thienyl cyclohexylpiperidine, is a dissociative anesthetic drug that has stimulant and hallucinogenic effects . It is classified as a hallucinogen and has structural and pharmacological similarities to phencyclidine (PCP) . TCP was initially patented by Parke Davis in the late 1950s . It belongs to the chemical class known as arylcyclohexylamines, many of which are illegally manufactured for illicit sale as dissociative drugs .
Scientific Research Applications
Due to its high affinity for the phencyclidine binding site on the NMDA receptor, the 3H radiolabelled form of this compound is widely used in research into NMDA receptors . TCP demonstrates a broad spectrum of pharmacological activity, including an antidotal effect in organophosphorus compound poisoning, as well as radioprotective and anticancer effects .
NMDA Receptor Research Radiolabeled TCP is utilized in NMDA receptor research because of its high affinity for the phencyclidine binding site . Dissociative drugs like TCP produce mind-altering effects by interfering with the action of glutamate at N-methyl-D-aspartate (NMDA) receptors in the brain, thus TCP is referred to as an NMDAR antagonist . Compared to phencyclidine, this compound has a greater affinity for NMDA receptors and a lower affinity for sigma receptors .
Antidotal Effects TCP has demonstrated potential as an antidote in organophosphate and carbamate poisoning . Studies suggest that TCP and adamantyl tenocyclidines, when combined with atropine, could be used as antidotes in carbamate poisoning and as adjuvant therapy to HI-6 and atropine in soman poisoning .
In guinea pigs treated with pyridostigmine and atropine sulfate, TCP counteracted the convulsant, lethal, and neuropathological effects of soman (an irreversible inhibitor of cholinesterase) . When TCP was administered curatively within the first hour of soman-induced seizures:
- Paroxysmal activity ceased within 10-20 minutes .
- All animals survived .
- The majority of animals recovered well without brain damage 24 hours after intoxication .
- The minimal duration of seizure activity required to produce soman-induced brain damage was increased from 40 minutes to 80 minutes .
Memory Impairment A study explored the effects of TCP on memory compared to MK-801, a well-studied NMDA receptor antagonist . The study found that TCP at 1 mg/kg did not induce any memory impairment, unlike MK-801 .
Mechanism of Action
Tenocyclidine primarily acts as a non-competitive antagonist at the NMDA receptor, blocking the activity of the receptor and preventing the influx of calcium ions. This action disrupts normal synaptic transmission and leads to the dissociative and hallucinogenic effects. Additionally, this compound binds to the dopamine transporter, inhibiting dopamine reuptake and contributing to its psychostimulant effects. It also interacts with the mu-opioid receptor, which may play a role in its analgesic properties .
Comparison with Similar Compounds
Tenocyclidine is similar to other dissociative anesthetics such as:
Phencyclidine (PCP): Both compounds have similar dissociative and hallucinogenic effects, but this compound is more potent and has a higher affinity for the NMDA receptor.
Ketamine: Like this compound, ketamine is an NMDA receptor antagonist, but it has a different chemical structure and a broader range of clinical applications.
Dizocilpine (MK-801): Another NMDA receptor antagonist, dizocilpine has similar neuropharmacological effects but differs in its binding properties and clinical use.
This compound’s uniqueness lies in its higher potency and specific binding affinity for the NMDA receptor, making it a valuable tool in neuropharmacological research .
Biological Activity
Tenocyclidine (TCP), also known as thienyl cyclohexylpiperidine, is a dissociative anesthetic that exhibits a range of biological activities, primarily through its interaction with various neurotransmitter receptors. It has garnered attention not only for its anesthetic properties but also for its potential therapeutic applications and adverse effects.
- Chemical Structure : TCP is characterized by a thienyl group attached to a cyclohexylpiperidine backbone.
- Molecular Weight : 125.46 g/mol.
- Drug Classification : Schedule I controlled substance due to its high potency and potential for abuse.
This compound acts primarily as a non-competitive antagonist at the NMDA receptor, specifically targeting the 3A-subunit. This interaction leads to the inhibition of excitatory neurotransmission mediated by glutamate, which is crucial in various neural processes including pain perception, learning, and memory. Additionally, TCP shows affinity for:
- Dopamine Transporter (DAT) : TCP binds to the D1 subunit, influencing dopaminergic signaling.
- Nicotinic Acetylcholine Receptors (nAChR) : It exhibits antagonistic effects at the α7 subunit, impacting cholinergic neurotransmission.
- Mu-opioid Receptors : This interaction suggests potential analgesic properties.
Pharmacological Effects
TCP demonstrates a broad spectrum of pharmacological activities, including:
- Antidotal Effects : Effective in treating organophosphorus compound poisoning by protecting acetylcholinesterase activity .
- Radioprotective Properties : Exhibits protective effects against radiation-induced damage .
- Antitumor Activity : In vitro studies indicate that TCP may influence tumor cell proliferation and viability .
Case Studies and Research Findings
- Antidotal Potency in Soman-Poisoned Rats :
- In Vitro Biological Efficiency :
- Cytotoxicity Against Tumor Cells :
Summary of Findings
Q & A
Basic Research Questions
Q. What are the primary analytical methods for detecting and quantifying tenocyclidine in biological samples, and how do methodological choices influence data reliability?
Thin-layer chromatography (TLC) using multiple solvent systems (e.g., Systems 1–3) is critical for distinguishing TCP from structurally similar arylcyclohexylamines like phencyclidine (PCP). For example, System 3 effectively separates TCP from PCC (1-piperidinocyclohexanecarbonitrile), but System 1 may yield overlapping Rf values for TCP and PCP, necessitating cross-validation with additional techniques like GC-MS . Methodological transparency in reporting solvent systems and detection limits is essential to avoid misinterpretation of forensic or pharmacological data.
Q. How can researchers validate the purity and identity of synthesized this compound derivatives for NMDA receptor studies?
Synthesis protocols must include spectral characterization (e.g., NMR, IR) and chromatographic purity assessments. For novel derivatives, elemental analysis and X-ray crystallography are recommended to confirm structural integrity. Known compounds require cross-referencing with published spectral databases and replication of synthetic routes described in peer-reviewed literature .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in TCP-induced neurobehavioral studies?
Non-linear regression models (e.g., log-dose vs. response) should account for variability in animal models, with post hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Sample size calculations must align with ethical guidelines to minimize animal use while ensuring statistical power .
Advanced Research Questions
Q. How do discrepancies in NMDA receptor binding affinities between in vitro and in vivo TCP studies arise, and how can they be resolved?
In vitro radioligand assays (using ³H-TCP) may overestimate binding potency due to artificial membrane conditions, whereas in vivo models incorporate pharmacokinetic variables like blood-brain barrier penetration. To reconcile data, employ hybrid methods such as ex vivo receptor autoradiography paired with pharmacokinetic modeling .
Q. What experimental designs mitigate confounding variables in longitudinal studies of TCP’s neurotoxic effects?
Randomized controlled trials (RCTs) with sham-operated controls and blinded assessors are critical. Include time-series analyses to track glutamate rebound effects post-TCP exposure. Preclinical studies must adhere to NIH reporting standards for animal welfare and data reproducibility .
Q. How can computational modeling resolve contradictions in TCP’s sigma receptor vs. NMDA receptor selectivity?
Molecular dynamics simulations (e.g., docking studies using cryo-EM structures of NMDA receptors) can identify binding pocket interactions. Compare results with mutagenesis data to validate key residues influencing TCP selectivity. Cross-validate findings with competitive binding assays using selective antagonists like MK-801 .
Q. Data Interpretation & Contradictions
Q. Why do reported half-lives of TCP vary across pharmacokinetic studies, and how should researchers address this?
Variations arise from differences in species metabolism, administration routes (e.g., intravenous vs. intramuscular), and detection thresholds of assays (e.g., ELISA vs. LC-MS/MS). Standardize protocols using WHO guidelines for drug disposition studies and report extraction recovery rates for transparency .
Q. What methodologies reconcile conflicting neuroimaging data on TCP’s effects on dopaminergic pathways?
Combine PET imaging (e.g., using ¹⁸F-DOPA) with microdialysis to correlate regional dopamine release with behavioral outcomes. Control for TCP’s stimulant properties by co-administering NMDA agonists to isolate receptor-specific effects .
Q. Methodological Resources
- Analytical Validation : Cross-reference TLC protocols with forensic guidelines from Archiv EuroMedica .
- Ethical Compliance : Follow NIH preclinical checklists for animal studies .
- Statistical Rigor : Use survey sampling frameworks from Thesis Requirements to ensure data representativeness .
Properties
IUPAC Name |
1-(1-thiophen-2-ylcyclohexyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NS/c1-3-9-15(10-4-1,14-8-7-13-17-14)16-11-5-2-6-12-16/h7-8,13H,1-6,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZZEWSCNBCFRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CS2)N3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1867-65-8 (hydrochloride) | |
Record name | Tenocyclidine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021500981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3046168 | |
Record name | Tenocyclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21500-98-1 | |
Record name | 1-[1-(2-Thienyl)cyclohexyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21500-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tenocyclidine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021500981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenocyclidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01520 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tenocyclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TENOCYCLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BQ45Q6VCL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TENOCYCLIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7637 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.